[2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenyl](phenyl)methanone
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Overview
Description
2-(2-BENZOYL-5-METHYLPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex heterocyclic compound that belongs to the class of thiazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzoyl group, a methoxy group, and a thiazoloquinoline core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(2-BENZOYL-5-METHYLPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazoloquinoline core: This can be achieved through a cyclization reaction involving a suitable quinoline derivative and a thioamide.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(2-BENZOYL-5-METHYLPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
2-(2-BENZOYL-5-METHYLPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-BENZOYL-5-METHYLPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. The benzoyl and methoxy groups, along with the thiazoloquinoline core, allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or mod
Properties
Molecular Formula |
C27H24N2O2S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[2-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)-4-methylphenyl]-phenylmethanone |
InChI |
InChI=1S/C27H24N2O2S2/c1-16-10-12-19(24(30)17-8-6-5-7-9-17)22(14-16)29-26(32)23-20-15-18(31-4)11-13-21(20)28-27(2,3)25(23)33-29/h5-15,28H,1-4H3 |
InChI Key |
NUDIJRQPDMIXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N3C(=S)C4=C(S3)C(NC5=C4C=C(C=C5)OC)(C)C |
Origin of Product |
United States |
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